molecular formula C10H8ClF3O2 B14052627 1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one

Cat. No.: B14052627
M. Wt: 252.62 g/mol
InChI Key: RKGDKWFZCSEUMQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one: is an organic compound with the molecular formula C10H8ClF3O2 . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a fluorophenyl group attached to a propan-2-one backbone. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-4-fluorobenzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.

    Purification Steps: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in physiological effects.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-4-fluorophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a fluorine atom, leading to different chemical properties and reactivity.

    1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-4-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O2/c1-5(15)9(11)7-3-2-6(12)4-8(7)16-10(13)14/h2-4,9-10H,1H3

InChI Key

RKGDKWFZCSEUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)OC(F)F)Cl

Origin of Product

United States

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